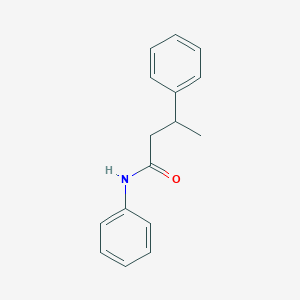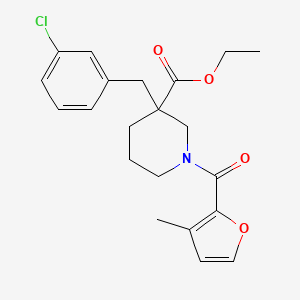
N,3-diphenylbutanamide
Overview
Description
This usually includes the compound’s systematic name, common name, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like IR, NMR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Scientific Research Applications
Synthesis of Key Intermediates
N,3-diphenylbutanamide and its derivatives have been investigated for their roles in the synthesis of important compounds. For example, a study by Song Hong-rui (2009) explored the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin. This process involved a series of reactions starting from isobutyric acid and involved the synthesis of several intermediates, proving the utility of this compound derivatives in complex organic syntheses (Song Hong-rui, 2009).
A similar study by Zhou Kai (2010) also focused on synthesizing 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide. The research demonstrated an alternative synthetic route for this key intermediate of atorvastatin, highlighting the versatility of this compound derivatives in pharmaceutical synthesis (Zhou Kai, 2010).
Bioanalytical Methods Development
In the field of bioanalytical chemistry, derivatives of this compound, like Imidafenacin (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide), have been used to develop and validate bioanalytical methods. A study by Masuda et al. (2007) developed sensitive and selective methods for analyzing the extremely low levels of Imidafenacin and its metabolites in human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) (Masuda et al., 2007).
Exploration of Non-Covalent Inhibition Mechanisms
Another application can be seen in the study of non-covalent inhibition mechanisms in drug discovery. A study by Culletta et al. (2021) investigated the binding mechanism of N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide, a derivative of this compound, to understand its inhibitory interactions with the immunoproteasome. This research is crucial for developing new treatments for autoimmune diseases and hematologic malignancies (Culletta et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,3-diphenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-13(14-8-4-2-5-9-14)12-16(18)17-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNRAKXBDCSXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5006497.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)amine](/img/structure/B5006517.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cycloheptyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5006537.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(4-methylbenzyl)propanamide](/img/structure/B5006543.png)
![1-(2-fluorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5006552.png)
![1-ethyl-7,8-dimethoxy-5-(2-methoxyphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5006559.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5006568.png)

![2-{[benzyl(2-methoxybenzyl)amino]methyl}cyclohexanone hydrochloride](/img/structure/B5006581.png)
![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5006585.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-nitrobenzenesulfonate](/img/structure/B5006595.png)
![(3aS*,5S*,9aS*)-2-(3-methoxyphenyl)-5-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5006601.png)